molecular formula C8H5BrClF2NO B2870936 N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide CAS No. 737780-11-9

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide

Cat. No. B2870936
CAS RN: 737780-11-9
M. Wt: 284.48
InChI Key: VIYRSFGUQQLVND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its linear formula. For a similar compound, “N-(2-BROMO-4,6-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE”, the linear formula is C17H14BrF2N5OS .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For a similar compound, “2-Bromo-4,6-difluorophenyl Isocyanate”, the molecular weight is 233.998 Da, the boiling point is 38 °C at 0.2 mmHg, and the density is 1.756 g/mL at 25 °C .

Scientific Research Applications

Supramolecular Assembly and Crystal Structures

Crystal Structure Analysis : Studies on related chloro- and bromo-phenyl derivatives, including compounds with similar halogenation patterns, have been conducted to understand their crystal structures and supramolecular assembly. These studies reveal the presence of intermolecular hydrogen bonds and weak C-H···Cl/Br interactions, facilitating the formation of three-dimensional architectures. Such insights are crucial for the development of new materials with tailored properties (Hazra et al., 2014).

Anticonvulsant and Antidepressant Activity

Neuropharmacological Applications : Research on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives has demonstrated their potential in exhibiting anticonvulsant and antidepressant activities. These findings are indicative of the therapeutic potential of bromo- and chloro-substituted acetamides in neuropharmacology, suggesting a possible area of application for N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Xie et al., 2013).

Pesticide Development

Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized, showcasing their potential as pesticides. This highlights the role of chloro- and bromo-substituted acetamides in the development of new agrochemicals, pointing to another application area for compounds like N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Olszewska et al., 2008).

Spectroscopic and Computational Studies

Molecular Interaction Studies : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including those with similar halogenation, offer insights into ligand-protein interactions and photovoltaic efficiency. Such research provides a foundation for understanding the molecular interactions and electronic properties of halogenated acetamides, which could be relevant for N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Mary et al., 2020).

Antimicrobial and Antipathogenic Activities

Antimicrobial Applications : The synthesis and evaluation of new thiourea derivatives of acylthioureas for their interaction with bacterial cells highlight the antimicrobial and antipathogenic potential of such compounds. This research area could be relevant for exploring the bioactivity of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide, especially in developing novel anti-microbial agents (Limban et al., 2011).

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF2NO/c9-5-1-4(11)2-6(12)8(5)13-7(14)3-10/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYRSFGUQQLVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)CCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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